molecular formula C11H17NO2S B4027840 N-(3-phenylpropyl)ethanesulfonamide

N-(3-phenylpropyl)ethanesulfonamide

Cat. No.: B4027840
M. Wt: 227.33 g/mol
InChI Key: CWDAKJMNNRSCKR-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)ethanesulfonamide is a sulfonamide derivative characterized by a phenylpropyl chain linked to an ethanesulfonamide group. Sulfonamides are known for their acidic properties due to the electron-withdrawing sulfonyl group, which enhances hydrogen-bonding capacity and influences pharmacokinetic behavior.

Properties

IUPAC Name

N-(3-phenylpropyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-2-15(13,14)12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDAKJMNNRSCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)ethanesulfonamide typically involves the reaction of 3-phenylpropylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization of reaction conditions to maximize yield and minimize production costs. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-phenylpropyl)ethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)ethanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Acetamide Derivatives (e.g., 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide)

Structural Differences :

  • Core functional group : N-(3-phenylpropyl)ethanesulfonamide contains a sulfonamide (–SO₂–NH–) group, whereas acetamide derivatives feature a carboxamide (–CO–NH–) group.
  • Electronic effects : The sulfonamide group is more acidic (pKa ~10) compared to carboxamides (pKa ~15–17), enhancing solubility in aqueous environments .

Cyclopropanecarboxamide and Propanamide Derivatives

Structural Differences :

  • Cyclopropanecarboxamides (e.g., cyclopropanecarboxamide, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]) incorporate a strained cyclopropane ring, contrasting with the linear phenylpropyl chain in this compound.
  • Propanamide derivatives (e.g., 2-amino-3-phenylpropanamide) lack the sulfonyl group, reducing acidity and metabolic stability .

Functional Impact :

  • In contrast, the phenylpropyl chain in this compound offers conformational flexibility, which could enhance membrane permeability .

Halogenated Derivatives (e.g., Chlorine/Fluorine-Substituted Compounds)

Structural Differences :

  • Halogenated analogs (e.g., N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester) introduce electronegative substituents, altering electronic distribution compared to the non-halogenated phenylpropyl group in this compound .

Activity Trends :

  • Fluorine substitution increases electronegativity and binding affinity in some cases (e.g., 4-fluorobenzoyl derivatives ). However, the phenylpropyl group in this compound may prioritize hydrophobic interactions over dipole-mediated binding.

Ethanesulfonamide Derivatives with Heterocyclic Substituents

Structural Differences :

  • Compounds like 2-(1H-1,2,3-triazol-1-yl)-N-cyclopentyl-ethanesulfonamide feature heterocyclic substituents (e.g., triazoles), whereas this compound has a purely aliphatic-aromatic chain .

Pharmacological Implications :

  • The phenylpropyl group, however, may optimize lipophilicity for central nervous system penetration .

Comparison with Enalapril Maleate

Structural Differences :

  • Enalapril contains a 3-phenylpropyl group but as part of a carboxylate prodrug structure, unlike the sulfonamide in this compound .

Mechanistic Divergence :

  • Enalapril’s carboxylate group directly inhibits angiotensin-converting enzyme (ACE), while sulfonamides typically inhibit proteases or carbonic anhydrases via sulfonyl coordination. This highlights how functional groups dictate target specificity .

Data Table: Key Comparative Properties

Compound Class Core Functional Group pKa Bioactivity Example Key Advantage
This compound Sulfonamide ~10 Protease inhibition High solubility, strong H-bonding
Acetamide derivatives Carboxamide ~15–17 ACE inhibition Metabolic stability
Halogenated derivatives Halogen + carboxamide Varies Enhanced receptor affinity Improved binding specificity
Heterocyclic sulfonamides Triazole sulfonamide ~8–10 Kinase inhibition Versatile target engagement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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